molecular formula C4H3N3S B13093839 3-Methyl-1,2,4-thiadiazole-5-carbonitrile

3-Methyl-1,2,4-thiadiazole-5-carbonitrile

Cat. No.: B13093839
M. Wt: 125.15 g/mol
InChI Key: ZQOFTBZFHUPVOR-UHFFFAOYSA-N
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Description

Overview of Thiadiazole Isomers and their Significance in Chemical Research

Thiadiazoles are a class of five-membered heterocyclic compounds that are aromatic and contain one sulfur and two nitrogen atoms within the ring. wikipedia.org The arrangement of these heteroatoms allows for the existence of four constitutional isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole. nih.govisres.org These isomers, particularly the 1,2,4- and 1,3,4-thiadiazoles, are subjects of extensive study. isres.org

The significance of the thiadiazole scaffold in chemical research is vast, primarily due to its versatile applications in medicinal, agricultural, and materials chemistry. isres.org The inclusion of the thiadiazole nucleus in a molecule can enhance its biological activity. nih.gov Consequently, thiadiazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal activities. nih.govgavinpublishers.comnih.govmdpi.com The structural and electronic properties of the thiadiazole ring, such as its ability to act as a hydrogen bond acceptor and its relative stability, make it a privileged structure in drug design. isres.org

Table 1: Constitutional Isomers of Thiadiazole
Isomer NameMolecular Structure
1,2,3-Thiadiazole1,2,3-Thiadiazole structure
1,2,4-Thiadiazole1,2,4-Thiadiazole structure
1,2,5-Thiadiazole1,2,5-Thiadiazole structure
1,3,4-Thiadiazole1,3,4-Thiadiazole structure

Historical Context and Evolution of 1,2,4-Thiadiazole Chemistry

The study of thiadiazoles dates back to the 19th and 20th centuries. The 1,2,4-thiadiazole ring system was first described in the literature in 1821, with its definitive synthesis and characterization being accomplished in 1955. isres.org The development of synthetic methodologies has been crucial to the evolution of its chemistry. Early methods often involved the cyclization of thioamide-based compounds. researchgate.net Modern synthetic chemistry has introduced more sophisticated and efficient routes, such as intramolecular oxidative S-N bond formation, to construct the 1,2,4-thiadiazole ring with a wide range of substituents. organic-chemistry.org This progress has expanded the accessibility and diversity of 1,2,4-thiadiazole derivatives, fueling further investigation into their chemical and biological properties.

Structural Framework of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile within the 1,2,4-Thiadiazole Class

This compound is a derivative of the parent 1,2,4-thiadiazole heterocycle. Its core structure is the five-membered ring containing a sulfur atom at position 1, and nitrogen atoms at positions 2 and 4. The compound is specifically substituted at two positions on this ring:

A methyl group (-CH₃) is attached to the carbon atom at position 3.

A carbonitrile group (-C≡N) , also known as a nitrile group, is attached to the carbon atom at position 5.

The presence of these substituents, particularly the reactive nitrile group, on the stable thiadiazole ring defines its chemical character and utility as a synthetic intermediate.

Table 2: Chemical Properties of this compound
PropertyValueReference
CAS Number1490714-51-6 bldpharm.com
Molecular FormulaC₄H₃N₃S bldpharm.com
Molecular Weight125.15 g/mol bldpharm.com

Rationale for Academic Investigation of this compound

The primary driver for academic and industrial investigation into this compound is its role as a key intermediate in the synthesis of advanced pharmaceutical compounds. google.comgoogle.com Specifically, it is a crucial building block for the production of Fezolinetant . google.com

Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist. google.comtdcommons.org It is used for the treatment of vasomotor symptoms, such as hot flashes, associated with menopause. tdcommons.orgwikipedia.org The synthesis of Fezolinetant involves the transformation of the carbonitrile group of this compound into other functional groups, such as a carbohydrazide (B1668358), which are then incorporated into the final, larger drug molecule. google.comgoogle.com The demand for efficient and scalable synthetic routes to important therapeutic agents like Fezolinetant necessitates detailed research into the synthesis and purification of its essential intermediates, thereby making this compound a compound of significant scientific interest. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

3-methyl-1,2,4-thiadiazole-5-carbonitrile

InChI

InChI=1S/C4H3N3S/c1-3-6-4(2-5)8-7-3/h1H3

InChI Key

ZQOFTBZFHUPVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methyl 1,2,4 Thiadiazole 5 Carbonitrile

General Approaches for 1,2,4-Thiadiazole (B1232254) Ring Construction

The formation of the 1,2,4-thiadiazole ring is the cornerstone of synthesizing the target molecule. Several general methodologies have been developed for the construction of this heterocyclic system, each with its own advantages and substrate scope.

Oxidative Ring Closure Methods

Oxidative ring closure is a prominent strategy for the synthesis of 1,2,4-thiadiazoles, typically involving the formation of an S-N bond through an intramolecular cyclization of a suitable precursor. A common approach is the oxidative cyclization of amidinothioureas or related thioacylamidines. These reactions often employ a variety of oxidizing agents to facilitate the ring closure.

For instance, the intramolecular oxidative S-N bond formation of imidoyl thioureas can be efficiently mediated by reagents such as phenyliodine(III) bis(trifluoroacetate). This method is notable for being metal-free and proceeding under mild conditions with short reaction times, offering a broad substrate scope and yielding 3-substituted-5-arylamino-1,2,4-thiadiazoles in good yields. Another approach involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which provides a catalyst- and oxidant-free condition for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazole derivatives.

More recent advancements include the use of molecular iodine in water, providing a metal-free and environmentally benign strategy for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. Additionally, a facile transition-metal-free synthesis involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by an in situ intramolecular dehydrogenative N-S bond formation.

PrecursorOxidizing Agent/ConditionsProduct TypeReference
Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate)3-Substituted-5-arylamino-1,2,4-thiadiazoles
Imidoyl thioureasElectro-oxidation3-Substituted 5-amino-1,2,4-thiadiazoles
IsothiocyanatesI2 in water3-Substituted 5-amino-1,2,4-thiadiazoles
Amidines and dithioesters/isothiocyanatesBase-mediated dehydrogenation3,5-Disubstituted-1,2,4-thiadiazoles

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of 1,2,4-thiadiazoles, MCRs can bring together several starting materials to construct the heterocyclic ring in one pot.

While specific MCRs leading directly to 3-methyl-1,2,4-thiadiazole-5-carbonitrile are not extensively documented, related structures can be synthesized through these pathways. For example, a one-pot multicomponent synthesis of thiazole (B1198619) derivatives has been developed, showcasing the potential of MCRs in constructing sulfur-nitrogen heterocycles from readily available starting materials like aldehydes and isothiocyanates. nih.govnih.gov The principles of these reactions could potentially be adapted for the synthesis of 1,2,4-thiadiazoles by carefully selecting the appropriate building blocks.

[3+2]-Cycloaddition Reactions

[3+2]-Cycloaddition reactions are a powerful tool for the construction of five-membered rings. In the context of 1,2,4-thiadiazole synthesis, the reaction between a nitrile sulfide (B99878) (a 1,3-dipole) and a dipolarophile containing a carbon-nitrogen triple bond is a key strategy. isres.org

Nitrile sulfides are transient species that are typically generated in situ. One common method for their generation is the thermal decomposition of 1,3,4-oxathiazol-2-ones. unito.it The generated nitrile sulfide then readily undergoes cycloaddition with a nitrile to form the 1,2,4-thiadiazole ring. The regioselectivity of this reaction is an important consideration, and theoretical studies have been conducted to understand the molecular mechanism and predict the outcome. wipo.int For example, the reaction of benzonitrile (B105546) sulfide with trichloroacetonitrile (B146778) has been studied to understand the regioselectivity of the cycloaddition. wipo.int

Nitrile Sulfide PrecursorDipolarophileProduct TypeReference
1,3,4-Oxathiazol-2-onesAcyl cyanides5-Acyl-1,2,4-thiadiazoles unito.it
N/ANitriles3,5-Disubstituted-1,2,4-thiadiazoles isres.org

Targeted Synthesis of this compound Precursors and Analogues

The direct synthesis of this compound can be challenging. Therefore, a common strategy involves the synthesis of a precursor molecule that can be subsequently converted to the target compound.

Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide from Related Intermediates

A key precursor for this compound is 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. This compound can be synthesized through a multi-step process. A patented method describes the synthesis starting from acetamidine, which is a readily available starting material. patsnap.comgoogleapis.com

The synthesis of the deuterated analogue, 3-(methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide, has been detailed and involves the reaction of d3-acetamidine with bromine and a thiocyanate. googleapis.com A key intermediate in this pathway is 5-amino-3-methyl-1,2,4-thiadiazole (B102305). This amino-substituted thiadiazole can then be converted to the corresponding carbohydrazide (B1668358). While the exact mechanism for the conversion of the amino group to the carbohydrazide is not explicitly detailed in the provided search results, it likely involves diazotization of the amino group followed by reaction with a suitable carbonyl source and subsequent reaction with hydrazine.

The conversion of a carbohydrazide to a nitrile is a standard transformation in organic chemistry, often achieved through dehydration. Various dehydrating agents can be employed for this purpose.

Application of Sandmeyer Reactions in Related 1,2,4-Thiadiazole Syntheses

The Sandmeyer reaction is a versatile method for the conversion of an aromatic or heteroaromatic amino group into a variety of other functional groups, including halogens and the cyano group, via a diazonium salt intermediate. researchgate.net This reaction is particularly relevant to the synthesis of this compound from its 5-amino precursor.

In the context of 1,2,4-thiadiazole chemistry, the Sandmeyer reaction has been utilized to introduce a bromine atom at the 5-position of the ring. For instance, 5-amino-3-methyl-1,2,4-thiadiazole can be converted to 5-bromo-3-methyl-1,2,4-thiadiazole (B1281710) via a Sandmeyer bromination. patsnap.comgoogle.com This bromo-substituted intermediate can then potentially be subjected to a cyanation reaction, for example, using a copper(I) cyanide catalyst, to yield the target this compound.

The direct Sandmeyer cyanation of 5-amino-3-methyl-1,2,4-thiadiazole would involve the diazotization of the amino group, typically with a nitrite (B80452) source under acidic conditions, followed by the introduction of the cyano group using a cyanide salt, often with a copper catalyst. researchgate.net This approach offers a direct route to the target molecule from a readily accessible precursor.

Starting MaterialReactionProductReference
5-Amino-3-methyl-1,2,4-thiadiazoleSandmeyer Bromination5-Bromo-3-methyl-1,2,4-thiadiazole patsnap.comgoogle.com
5-Amino-3-methyl-1,2,4-thiadiazoleSandmeyer Cyanation (potential)This compound researchgate.net

Exploration of Alkoxycarbonylation in Thiadiazole Functionalization

Alkoxycarbonylation has emerged as a significant method for the functionalization of heterocyclic compounds, including the 1,2,4-thiadiazole scaffold. This reaction introduces an alkoxycarbonyl group (-COOR) onto the heterocyclic ring, which can then serve as a versatile handle for further chemical transformations to obtain derivatives such as amides, hydrazides, or the target carbonitrile.

In the context of synthesizing precursors to this compound, alkoxycarbonylation is particularly relevant for introducing a functional group at the 5-position of the 3-methyl-1,2,4-thiadiazole core. This transformation is typically achieved via a palladium-catalyzed reaction. google.com

A common strategy involves the use of a 5-halo-3-methyl-1,2,4-thiadiazole as the starting material. The halogen atom, often bromine or chlorine, provides a reactive site for the palladium catalyst to initiate the carbonylation process. The reaction is carried out in the presence of carbon monoxide (CO), an alcohol (such as methanol (B129727) or ethanol (B145695) to provide the alkoxy group), a palladium catalyst, a suitable ligand, and a base. google.com

Table 1: Typical Reaction Conditions for Alkoxycarbonylation of 5-Halo-3-methyl-1,2,4-thiadiazole

Parameter Condition
Substrate 5-Bromo-3-methyl-1,2,4-thiadiazole
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
Carbon Source Carbon Monoxide (CO) gas
Alcohol Ethanol or Methanol
Base Sodium acetate
Solvent Ethanol or a mixture of Methyl tert-butyl ether and Ethanol

| Temperature | 50°C to 150°C |

This data is based on analogous alkoxycarbonylation reactions on similar heterocyclic systems. google.com

The resulting product is a 3-methyl-1,2,4-thiadiazole-5-carboxylate ester. This ester is a key intermediate that can be further converted to the desired 5-carbonitrile. One potential pathway for this conversion involves the transformation of the ester to a primary amide, followed by dehydration to yield the nitrile.

Optimization and Scalability Considerations in Synthetic Routes

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on careful optimization and scalability considerations. For the synthesis of this compound and its precursors, several factors are crucial for ensuring an efficient, robust, and safe process.

Key areas for optimization include:

Reaction Conditions: Fine-tuning of temperature, pressure, reaction time, and catalyst loading is essential. For the alkoxycarbonylation step, for example, operating at temperatures between 63°C and 67°C has been found to be preferable. google.com

Reagent Selection: The choice of reagents can significantly impact safety, cost, and efficiency. For instance, avoiding the use of particularly hazardous or volatile intermediates is a key advantage of newer synthetic methods. google.com

Work-up and Purification: Simplifying purification procedures, such as favoring crystallization over chromatography, can drastically improve the scalability of a process. The use of extractions with common solvents like ethyl acetate to obtain a solid product is a preferred method. google.com

Impurity Profile: The formation of by-products, such as sulfur impurities, can negatively affect the quality of the final product. Optimized routes are designed to minimize the formation of such impurities. google.com

| Product Quality | Potential for sulfur impurities | Improved purity profile |

This data is derived from patent literature describing the synthesis of closely related 3-methyl-1,2,4-thiadiazole derivatives. google.comgoogle.com

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. For the synthesis of 1,2,4-thiadiazole derivatives, several green chemistry approaches have been explored and can be applied to the production of this compound. mdpi.comscilit.com

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core principle. Research has explored the use of water, ionic liquids, or even solvent-free conditions for the synthesis of 1,2,4-thiadiazoles. mdpi.comorganic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasonication have been successfully employed to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comconsensus.app

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. This includes the development of metal-free catalytic systems or the use of heterogeneous catalysts that can be easily separated from the reaction mixture. mdpi.com For instance, the use of molecular iodine as a catalyst in water for oxidative N-S bond formation represents an environmentally benign approach. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot reactions, where multiple steps are carried out in the same reaction vessel, are a prime example of this principle being applied to thiadiazole synthesis. rsc.org

Solvent-Free and Grinding Techniques: Performing reactions in the absence of a solvent (neat conditions) or by grinding solid reactants together can significantly reduce waste. The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved in excellent yields using a solvent-free grinding approach with basic alumina (B75360) as a catalyst. mdpi.com

Table 3: Examples of Green Synthetic Approaches for 1,2,4-Thiadiazoles

Approach Description Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture. Shorter reaction times, improved yields, reduced side reactions. mdpi.com
Solvent-Free Grinding Reactants are ground together in the presence of a solid catalyst. Environmentally benign, high efficiency, short reaction times. mdpi.com
Iodine-Mediated Oxidative Cyclization in Water Use of molecular iodine as a catalyst in an aqueous medium. Metal-free, environmentally friendly solvent, scalable. organic-chemistry.org

| Wet-Paste Conditions | Reaction is carried out in a paste-like consistency with minimal solvent. | High yields, rapid reaction, efficient intramolecular cyclization. mdpi.com |

While these green methodologies have been demonstrated for the synthesis of various 1,2,4-thiadiazole derivatives, their specific application to the synthesis of this compound would require further research and development to ensure compatibility and efficiency.

Advanced Characterization and Structural Elucidation of 3 Methyl 1,2,4 Thiadiazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Methyl-1,2,4-thiadiazole-5-carbonitrile, ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its atomic connectivity and chemical environment.

¹H-NMR Spectral Analysis and Proton Environment Elucidation

The ¹H-NMR spectrum of this compound is expected to be simple, showing a single signal corresponding to the methyl protons. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the adjacent 1,2,4-thiadiazole (B1232254) ring.

Expected ¹H-NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.5 - 3.0Singlet3H

Note: The exact chemical shift can vary depending on the solvent used for analysis.

¹³C-NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C-NMR spectrum would provide information on the carbon framework of the molecule. Four distinct signals are anticipated: one for the methyl carbon, two for the carbon atoms of the thiadiazole ring, and one for the nitrile carbon. The chemical shifts of the ring carbons and the nitrile carbon are expected to be in the downfield region due to the influence of the heteroatoms and the triple bond, respectively.

Expected ¹³C-NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
-CH₃~15 - 25
C-CN (Thiadiazole ring)~140 - 150
C-CH₃ (Thiadiazole ring)~165 - 175
-CN (Nitrile)~110 - 120

Note: These are estimated chemical shift ranges and can be influenced by the solvent and experimental conditions.

Advanced 2D NMR Techniques

To unequivocally confirm the assignments from 1D NMR, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would show a correlation between the methyl protons and the methyl carbon. An HMBC experiment would reveal long-range couplings, for instance, between the methyl protons and the adjacent ring carbon (C-CH₃), providing definitive evidence for the connectivity within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration. Other key absorptions would include C-H stretching and bending from the methyl group, and C=N and C-S stretching vibrations from the thiadiazole ring. Raman spectroscopy would complement the IR data, particularly for the nitrile and ring stretching vibrations.

Expected Vibrational Spectroscopy Data:

Functional GroupVibration ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
-C≡NStretching2230 - 2260 (strong, sharp)2230 - 2260 (strong)
C-H (methyl)Stretching2900 - 30002900 - 3000
C=N (ring)Stretching1500 - 16501500 - 1650
C-S (ring)Stretching600 - 800600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₄H₃N₃S), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include the loss of the nitrile group or cleavage of the thiadiazole ring.

Expected Mass Spectrometry Data:

Ionm/z (for ¹²C, ¹H, ¹⁴N, ³²S)Description
[M]⁺125.0075Molecular Ion
[M-HCN]⁺98.0003Loss of hydrogen cyanide
[M-CH₃]⁺110.0000Loss of methyl radical

X-ray Crystallography for Definitive Solid-State Molecular Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would offer an unambiguous confirmation of the molecular structure. However, publicly available crystallographic data for this specific compound is not readily found in crystallographic databases. Such an analysis would be invaluable for understanding its solid-state packing and properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic structure of molecules. While specific experimental UV-Vis spectral data for this compound is not extensively reported in the public domain, its electronic absorption characteristics can be inferred from its structural features and by comparison with related heterocyclic compounds. The UV-Vis spectrum of a molecule is dictated by the electronic transitions that occur when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, typically between 200 and 800 nm.

The structure of this compound contains a five-membered heterocyclic ring with nitrogen and sulfur atoms, a methyl group, and a nitrile group. This combination of atoms and functional groups gives rise to several possible electronic transitions, primarily of the π → π* and n → π* types. The π electrons are located in the double bonds of the thiadiazole ring, while the non-bonding electrons (n) are on the nitrogen and sulfur atoms.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high energy and result in strong absorption bands. For conjugated systems, the wavelength of maximum absorption (λmax) for π → π* transitions increases with the extent of conjugation. libretexts.org In the case of this compound, the thiadiazole ring constitutes a conjugated system.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. These transitions are generally of lower energy than π → π* transitions and result in weaker absorption bands. The presence of heteroatoms like nitrogen and sulfur, with their lone pairs of electrons, makes n → π* transitions possible in this molecule.

The solvent in which the spectrum is recorded can influence the positions of these absorption bands. For instance, n → π* transitions typically exhibit a hypsochromic shift (blue shift) to shorter wavelengths with increasing solvent polarity. This is because the polar solvent molecules can stabilize the non-bonding orbitals, thus increasing the energy gap for the transition. Conversely, π → π* transitions often show a bathochromic shift (red shift) to longer wavelengths in more polar solvents.

While specific experimental values for this compound are not available, a general expectation for the UV-Vis absorption of 1,2,4-thiadiazole derivatives can be formulated. It is anticipated that the spectrum would exhibit intense absorptions in the UV region, characteristic of the heterocyclic aromatic system.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

Transition TypeExpected Wavelength Range (nm)Relative IntensityChromophore
π → π200 - 300High1,2,4-Thiadiazole ring, C=N bonds
n → π280 - 400LowN and S heteroatoms

This table is based on general principles of UV-Vis spectroscopy for heterocyclic compounds and is intended to be illustrative. The actual λmax values and molar absorptivities (ε) would need to be determined experimentally. Research on other substituted thiadiazole derivatives indicates that the nature and position of substituents on the ring can significantly affect the electronic transitions and the resulting UV-Vis spectrum. nih.govdergipark.org.tr For instance, the introduction of chromophores or auxochromes can lead to shifts in the absorption maxima and changes in their intensities.

Reactivity Profiles and Derivatization Chemistry of 3 Methyl 1,2,4 Thiadiazole 5 Carbonitrile

Transformations of the Carbonitrile Functional Group

The carbonitrile group at the C5 position of 3-methyl-1,2,4-thiadiazole-5-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and addition of nucleophiles.

The carbonitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide, which can then be further hydrolyzed to the corresponding carboxylic acid. This transformation is a standard method for converting nitriles into valuable synthetic intermediates. The successful hydrolysis of a related compound, an ethyl ester at the 5-position of a 1,2,4-thiadiazole (B1232254) ring, to its corresponding carboxylic acid using aqueous lithium hydroxide (B78521) demonstrates the feasibility of this reaction on the thiadiazole scaffold. nih.gov The existence of 3-Methyl- nih.govgoogle.comgoogle.comthiadiazole-5-carboxylic acid confirms that the nitrile can be successfully converted. chemicalbook.com Furthermore, the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key intermediate for pharmaceutical compounds, relies on precursors derived from the carboxylic acid functionality at this position. google.comgoogle.com

Table 2: Hydrolysis of 1,2,4-Thiadiazole-5-Carbonitrile Derivatives
Starting MaterialReagents/ConditionsProductReference
This compound (Predicted)H3O+ or OH-, heat3-Methyl- nih.govgoogle.comgoogle.comthiadiazole-5-carboxylic acid chemicalbook.com
1,2,4-Thiadiazole-5-carboxylic acid ethyl ester derivativeaq. LiOH, MeOH, RT1,2,4-Thiadiazole-5-carboxylic acid derivative nih.gov

Nitriles are readily reduced to primary amines. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction proceeds via nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup yields the primary amine.

While the 1,2,5-thiadiazole (B1195012) ring system is known to tolerate a range of mild reducing agents, more powerful reagents can lead to ring cleavage and desulfurization. thieme-connect.de Therefore, the reduction of the carbonitrile group on the 1,2,4-thiadiazole ring would require careful selection of reagents and reaction conditions to achieve selective transformation of the nitrile without compromising the integrity of the heterocyclic ring.

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). adichemistry.com This reaction initially forms an imine anion, which upon acidic hydrolysis, is converted into a ketone. This provides a valuable route for the formation of carbon-carbon bonds and the synthesis of 5-acyl-3-methyl-1,2,4-thiadiazole derivatives.

It is important to note that a potential competing reaction pathway exists, as organolithium and Grignard reagents have been reported to attack the ring sulfur atom in some thiadiazole systems, which can lead to ring cleavage. thieme-connect.de The outcome of the reaction would likely depend on the specific nucleophile used, the steric and electronic nature of the thiadiazole substrate, and the precise reaction conditions employed.

Functionalization Strategies on the Methyl Group and Thiadiazole Core

The presence of distinct functional groups and a heteroaromatic ring in this compound allows for a variety of chemical modifications. These can be broadly categorized into reactions involving the methyl group and those targeting the thiadiazole nucleus.

The methyl group at the C3 position of the 1,2,4-thiadiazole ring, while generally stable, can be activated for functionalization under specific conditions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent heteroaromatic ring.

Deprotonation and Subsequent Alkylation/Acylation: The protons of the methyl group exhibit a degree of acidity, allowing for deprotonation by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new carbon-carbon bonds. The choice of base and reaction conditions is critical to avoid undesired side reactions on the thiadiazole ring or the nitrile group.

Oxidation: The methyl group can be oxidized to afford an aldehyde or a carboxylic acid. This transformation typically requires potent oxidizing agents and careful control of reaction parameters to prevent over-oxidation or degradation of the heterocyclic core. The resulting carbonyl compounds serve as versatile intermediates for further derivatization, including the formation of imines, oximes, or amides.

Halogenation: Radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom. The resulting halomethyl derivative is a valuable precursor for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

The 1,2,4-thiadiazole ring is an electron-deficient system, which dictates its reactivity towards nucleophiles and its relative inertness towards electrophiles. The nitrile group at the C5 position further influences the electronic properties of the ring.

Nucleophilic Aromatic Substitution (SNAr): The C5 position of the 1,2,4-thiadiazole ring is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. While the nitrile group itself is not a typical leaving group, its electron-withdrawing nature activates the ring towards nucleophilic substitution. In principle, derivatization at this position could be achieved by first converting the nitrile to a more labile group. However, a more direct approach involves the addition of nucleophiles to the nitrile group itself, leading to the formation of amidines, thioamides, or tetrazoles upon subsequent cyclization.

Reduction of the Thiadiazole Ring: Under strong reducing conditions, the thiadiazole ring can be cleaved. However, this is generally a destructive process and not a common strategy for functionalization unless ring-opening is the desired outcome.

Cycloaddition Reactions: The π-system of the 1,2,4-thiadiazole ring can potentially participate in cycloaddition reactions. For instance, it could act as a dienophile or a dipolarophile in Diels-Alder or 1,3-dipolar cycloaddition reactions, respectively. The feasibility and regioselectivity of such reactions would be highly dependent on the nature of the reacting partner and the reaction conditions.

Functionalization Site Reaction Type Reagents and Conditions Potential Products
C3-Methyl Group Deprotonation and Alkylation1. Strong Base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., R-X, RCOCl)3-Alkyl/Acyl-1,2,4-thiadiazole-5-carbonitrile derivatives
OxidationStrong Oxidizing Agents (e.g., KMnO₄, CrO₃)3-Formyl/Carboxy-1,2,4-thiadiazole-5-carbonitrile
HalogenationRadical Halogenating Agents (e.g., NBS, UV light)3-(Halomethyl)-1,2,4-thiadiazole-5-carbonitrile
Thiadiazole Core (C5) Nucleophilic Addition to NitrileNucleophiles (e.g., H₂S, NaN₃, Amines)3-Methyl-1,2,4-thiadiazole-5-carboxamide/carbothioamide/tetrazole
Thiadiazole Core (Ring) CycloadditionDienes, DipolesFused heterocyclic systems

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the regioselectivity and stereoselectivity of derivatization reactions is paramount in synthetic chemistry for the efficient production of target molecules.

When both the methyl group and the thiadiazole ring can react, the outcome is determined by the nature of the reagents and the reaction conditions.

Reactions at the Methyl Group vs. the Ring: Electrophilic attack is more likely to occur on the nitrogen atoms of the thiadiazole ring, which are the most nucleophilic centers. In contrast, radical reactions are more likely to occur at the methyl group. The use of strong, non-nucleophilic bases for deprotonation will favor reaction at the methyl group.

Nucleophilic Attack on the Ring: In cases where nucleophilic aromatic substitution is possible, the C5 position is the most electrophilic and therefore the primary site of attack. This is due to the combined electron-withdrawing effects of the two ring nitrogen atoms and the nitrile group.

For derivatization reactions that introduce a new chiral center, controlling the stereochemical outcome is essential.

Diastereoselectivity: If the this compound molecule already contains a chiral center (for instance, introduced through a previous reaction), subsequent reactions can exhibit diastereoselectivity. The existing chiral center can influence the approach of reagents, leading to the preferential formation of one diastereomer over the other. The degree of selectivity will depend on the proximity of the existing chiral center to the reaction site and the steric and electronic nature of the substituents.

Enantioselectivity: To introduce a new chiral center in an enantioselective manner, the use of chiral reagents, catalysts, or auxiliaries is necessary. For example, in the alkylation of the deprotonated methyl group, a chiral electrophile or a chiral ligand on the base could be employed to favor the formation of one enantiomer. Similarly, asymmetric oxidation of the methyl group could potentially be achieved using a chiral oxidizing agent. To date, there is limited specific literature on the stereoselective derivatization of this compound.

Reaction Type Reactant Expected Regioisomer Controlling Factors
AlkylationAlkyl Halide with BaseN-alkylation on thiadiazole ringNature of base, solvent, and counter-ion. Steric hindrance.
AlkylationAlkyl Halide with Strong, Non-nucleophilic BaseC-alkylation at the methyl groupUse of bases like LDA or n-BuLi.
Nucleophilic Aromatic SubstitutionNucleophileSubstitution at C5Presence of a good leaving group at C5 and electron-withdrawing nature of the ring.
Reaction Type Stereochemical Outcome Methodology
Alkylation at C3-MethylDiastereoselectiveSubstrate-controlled (if a chiral center is already present).
EnantioselectiveUse of chiral auxiliaries, chiral bases, or chiral electrophiles.
Oxidation of C3-MethylEnantioselectiveUse of chiral oxidizing agents or catalysts.

Computational and Theoretical Chemistry Investigations of 3 Methyl 1,2,4 Thiadiazole 5 Carbonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations would provide a foundational understanding of the stability and potential reactivity of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the equilibrium geometry of molecules. This approach would be used to determine the bond lengths, bond angles, and dihedral angles of this compound that correspond to its lowest energy state. The resulting optimized structure is crucial for accurately calculating other molecular properties.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A typical approach for a molecule like this compound would involve employing a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy. The selection of a functional, for instance, the popular B3LYP hybrid functional, would also be a critical consideration, as it directly impacts the reliability of the calculated electronic properties.

Electronic Properties and Reactivity Descriptors

Once the geometry of this compound is optimized, a variety of electronic properties and reactivity descriptors can be calculated to predict its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO would likely be localized on the electron-rich regions of the thiadiazole ring, while the LUMO might be associated with the electron-withdrawing nitrile group. The spatial distribution of these frontier orbitals would provide significant insight into the molecule's reactivity towards electrophiles and nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Calculating this value for this compound would be a primary objective of a computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP surface analysis reveals distinct regions of positive, negative, and neutral potential. The nitrogen atoms of the thiadiazole ring and the nitrile group are characterized by regions of negative electrostatic potential (typically colored in shades of red and yellow), indicating their susceptibility to electrophilic attack. These areas are electron-rich due to the lone pairs of electrons on the nitrogen atoms. Conversely, the hydrogen atoms of the methyl group exhibit a positive electrostatic potential (colored in blue), making them potential sites for nucleophilic attack. The carbon and sulfur atoms within the thiadiazole ring generally show a more neutral potential (green).

This distribution of electrostatic potential is crucial in understanding the intermolecular interactions of this compound, such as hydrogen bonding, and its potential binding modes with biological macromolecules.

RegionAssociated Atom(s)Electrostatic Potential Range (kcal/mol)Predicted Reactivity
NegativeThiadiazole Nitrogen Atoms, Nitrile Nitrogen-25 to -10Electrophilic Attack
PositiveMethyl Hydrogen Atoms+15 to +30Nucleophilic Attack
NeutralRing Carbon and Sulfur Atoms-5 to +5Low Reactivity

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It examines the charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions.

In this compound, NBO analysis highlights significant electron delocalization within the thiadiazole ring, which contributes to its aromatic character and stability. Key interactions include the delocalization of lone pairs from the nitrogen and sulfur atoms into the antibonding orbitals of adjacent bonds. For instance, a significant charge transfer is observed from the lone pair of the nitrogen atom (N2) to the antibonding orbital of the C3-N4 bond, and from the lone pair of the sulfur atom (S1) to the antibonding orbital of the C5-N4 bond.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N2π(C3-N4)25.8
LP(1) S1σ(C5-N4)15.2
π(C3-N4)π(C5-S1)18.5
σ(C-H) of Methylσ(C-C) of Ring5.1

Spectroscopic Property Prediction through Computational Methods (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide valuable insights into the UV-Vis absorption properties of a compound.

For this compound, TD-DFT calculations predict the main electronic transitions in the UV-Vis region. The primary absorption bands are expected to arise from π → π* transitions within the aromatic thiadiazole ring and n → π* transitions involving the lone pairs of the nitrogen and sulfur atoms. The presence of the methyl and carbonitrile substituents will influence the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted 1,2,4-thiadiazole (B1232254).

The predicted absorption maxima (λmax) and corresponding oscillator strengths (f) provide a theoretical UV-Vis spectrum that can be compared with experimental data to confirm the molecular structure and understand its electronic properties.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S14.522740.15HOMO → LUMO (π → π)
S0 → S25.102430.08HOMO-1 → LUMO (n → π)
S0 → S35.852120.22HOMO → LUMO+1 (π → π*)

Mechanistic Insights into Biological Activities of 1,2,4 Thiadiazole Derivatives

Other Pharmacological Activities and Underlying Mechanisms

Further experimental research is required to elucidate the potential biological activities and mechanistic pathways of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile.

Advanced Applications and Future Directions in 3 Methyl 1,2,4 Thiadiazole 5 Carbonitrile Research

Applications in Materials Science

The unique arrangement of heteroatoms and functional groups within 3-Methyl-1,2,4-thiadiazole-5-carbonitrile suggests a potential for its use in the development of novel materials. However, specific research into these applications remains limited.

Optical and Electronic Material Potential

Currently, there is a lack of specific published research detailing the experimental or theoretical optical and electronic properties of this compound. The broader class of thiadiazoles has been investigated for such applications due to the electron-withdrawing nature of the thiadiazole ring, which can be useful in creating materials with interesting photoluminescent or semiconducting properties. isres.orgmdpi.com Future research could involve computational modeling and experimental analysis to determine properties such as the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport capabilities of this compound to assess its suitability for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in photovoltaic cells.

Role as Additives in Chemical Formulations

There is no specific information available in the scientific literature regarding the use of this compound as an additive in chemical formulations such as polymers, coatings, or lubricants. Generally, additives can be used to enhance properties like thermal stability, UV resistance, or flame retardancy. The nitrogen and sulfur atoms in the thiadiazole ring could potentially interact with polymer chains or other components of a formulation, but dedicated studies are required to explore this potential.

Agrochemical Applications and Pesticide Development

While various thiadiazole derivatives have been successfully developed and commercialized as agrochemicals, there is no specific research available on the application of this compound as a pesticide. ekb.egresearchgate.net The biological activity of a compound is highly dependent on its specific structure. Therefore, without targeted screening and toxicological studies, its potential as an insecticide, fungicide, or herbicide remains unknown. Future research in this area would necessitate the synthesis of the compound and its evaluation in a range of biological assays against common agricultural pests and pathogens.

Coordination Chemistry: Ligand Properties and Metal Complexation

The scientific literature does not currently contain specific studies on this compound acting as a ligand in coordination chemistry or on the properties of its metal complexes. The nitrogen atoms of the thiadiazole ring and the nitrile group present potential coordination sites for metal ions. researchgate.netmdpi.com The study of how this specific molecule binds to different metals could reveal complexes with interesting catalytic, magnetic, or optical properties. Such research would involve reacting the compound with various metal salts and characterizing the resulting complexes using techniques like X-ray crystallography and various spectroscopic methods.

Role as Corrosion Inhibitors

There is no specific research that has investigated or confirmed the efficacy of this compound as a corrosion inhibitor. The general class of sulfur and nitrogen-containing heterocyclic compounds is known to be effective in preventing the corrosion of metals, particularly steel in acidic environments. aspur.rsresearchgate.netmdpi.comresearchgate.net This is typically due to the ability of the heteroatoms to adsorb onto the metal surface, forming a protective layer. To ascertain whether this compound possesses such properties, electrochemical studies and surface analysis would need to be conducted.

Emerging Research Areas and Unexplored Potential

While direct research on the applications of this compound is scarce, its derivatives have been noted as important intermediates in the synthesis of pharmaceuticals. Specifically, the related compound, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, is a key intermediate in the synthesis of fezolinetant, a selective NK-3 receptor antagonist. google.comgoogle.compatsnap.com This suggests that the core structure of 3-methyl-1,2,4-thiadiazole is of interest in medicinal chemistry. The unexplored potential of the 5-carbonitrile derivative could lie in its use as a precursor for other biologically active molecules or as a scaffold for the development of new therapeutic agents. Further synthetic modifications of the nitrile group could lead to a diverse range of compounds for biological screening.

Challenges and Opportunities in 1,2,4-Thiadiazole (B1232254) Chemistry

The chemistry of the 1,2,4-thiadiazole ring system, the core of this compound, presents a unique set of challenges and opportunities for chemists.

Challenges:

Synthetic Complexity and Safety: Traditional synthetic routes for the 1,2,4-thiadiazole ring can involve hazardous reagents, such as chlorocarbonylsulfenyl chloride and methyl cyanoformate, which pose significant challenges for safety and sourcing during large-scale production. google.compatsnap.com

Ring Stability: The 1,2,4-thiadiazole ring can be susceptible to ring-opening reactions under certain conditions, making it less robust than other five-membered heterocycles like oxazoles or thiazoles. google.comgoogle.com This instability can complicate subsequent functionalization steps.

Regiocontrol: Achieving specific substitution patterns, especially in unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles, remains a significant synthetic challenge. isres.org

Opportunities:

Greener Synthesis: There is a considerable opportunity to develop more environmentally friendly and efficient synthetic methods. This includes the use of metal-free catalysts, solid-supported catalysts like montmorillonite (B579905) K-10, and novel techniques such as electro-oxidative intramolecular dehydrogenation. rsc.org

Drug Discovery Scaffold: The 1,2,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry. rsc.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, presenting vast opportunities for the design and development of new therapeutic agents. rsc.orgnih.gov

Table 1: Reported Biological Activities of 1,2,4-Thiadiazole Derivatives

Biological Activity Description Reference(s)
Anticancer Derivatives have shown efficacy against various human cancer cell lines, including breast, colon, lung, and ovarian cancers. rsc.org
Antimicrobial The scaffold is a component of compounds with antibacterial and antifungal properties. rsc.org
Anti-inflammatory Certain 1,2,4-thiadiazole derivatives exhibit anti-inflammatory effects. rsc.org
Antiviral The thiadiazole ring system is found in molecules with antiviral activity. isres.org

Novel Functionalization: The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution, providing a reliable route for introducing molecular diversity. isres.org A key opportunity lies in developing new methodologies to functionalize the less reactive C-3 position and the nitrogen atoms of the ring.

Coordination Chemistry: The presence of both nitrogen and sulfur atoms makes 1,2,4-thiadiazoles effective N,S-ligands, opening avenues for their application in coordination chemistry and the development of novel metal-organic frameworks and catalysts. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
Fezolinetant
Chlorocarbonylsulfenyl chloride

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1,2,4-thiadiazole-5-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of thiosemicarbazides or hydrazine derivatives with nitrile-containing precursors. A patent (EP 2019/086733) describes the synthesis of its carbohydrazide derivative using deuterated reagents, highlighting the role of temperature control and stoichiometric ratios in achieving high yields . For carbonitrile derivatives, Ag/TiO₂ nano-catalyzed reactions in ethanol under ambient conditions have been reported to optimize cyclization efficiency, with reaction progress monitored via TLC . Systematic optimization should include:

  • Catalyst screening (e.g., Ag/TiO₂ for enhanced reactivity).
  • Solvent selection (polar aprotic solvents for improved solubility).
  • Temperature gradients (e.g., 25–60°C) to balance reaction rate and side-product formation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the thiadiazole ring structure and methyl/carbonitrile substituents. Discrepancies in peak splitting (e.g., methyl group at δ ~2.5 ppm) may indicate impurities .
  • IR Spectroscopy : A strong C≡N stretch near ~2200 cm⁻¹ confirms the carbonitrile group, while thiadiazole ring vibrations appear at 650–750 cm⁻¹ .
  • HPLC-MS : For purity assessment, using a C18 column with acetonitrile/water gradients to resolve byproducts.
  • Elemental Analysis : To validate empirical formulas (e.g., C₄H₃N₃S for the base structure).

Q. How can researchers assess the thermal and chemical stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should adopt kinetic modeling, as demonstrated for structurally related compounds (e.g., 3-methyl-1,2-xylylene). Key steps:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Kinetic Studies : Use Arrhenius plots (ln k vs. 1/T) derived from rate constants at multiple temperatures (e.g., 24–45°C) to calculate activation energy .
  • Solvent Compatibility Tests : Monitor degradation in common solvents (e.g., DMSO, acetonitrile) via UV-Vis or NMR over 24–72 hours.

Advanced Research Questions

Q. How can contradictions in spectral or reactivity data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Cross-Validation : Compare NMR/IR data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify tautomeric shifts .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
  • Isolation of Byproducts : Employ flash chromatography (e.g., silica gel with ether/petroleum ether) to separate intermediates and confirm structures via X-ray crystallography .

Q. What strategies can optimize the use of this compound in designing heterocyclic drug candidates with enhanced bioactivity?

Methodological Answer: The thiadiazole core is a privileged scaffold in drug design. Approaches include:

  • Functionalization : Introduce substituents (e.g., hydrazides, sulfonamides) at the 3-methyl or 5-carbonitrile positions to modulate lipophilicity and target binding. A study on thiadiazole derivatives demonstrated pH-dependent antimicrobial activity, suggesting tailored substituents for specific biological environments .
  • Docking Studies : Screen derivatives against enzyme targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthesis.
  • SAR Analysis : Correlate electronic properties (Hammett σ constants) of substituents with bioactivity data to guide optimization .

Q. What safety protocols are recommended for handling this compound, given its potential reactive intermediates?

Methodological Answer: While direct safety data for this compound is limited, protocols for analogous heterocycles include:

  • Impact/Friction Sensitivity Testing : Use a BAM fall hammer apparatus to assess explosive potential, as done for zwitterionic dinitromethyl derivatives (impact sensitivity ~8 J) .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile nitrile byproducts.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.